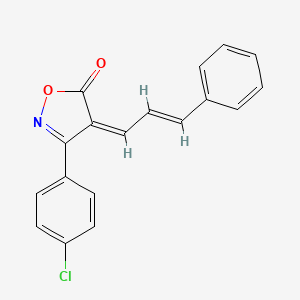
N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride, also known as AGN-2979, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride involves its interaction with specific ion channels and receptors in the nervous system. N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability. N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride also modulates the activity of voltage-gated sodium channels, leading to decreased neuronal excitability and reduced pain perception.
Biochemical and Physiological Effects
N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been shown to have various biochemical and physiological effects, including reducing pain perception, enhancing memory and learning, and reducing the growth of cancer cells. N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride also has potential applications in treating metabolic disorders such as diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
実験室実験の利点と制限
One of the main advantages of using N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride in lab experiments is its high potency and specificity for certain ion channels and receptors. This allows for precise modulation of neuronal activity and reduces the risk of off-target effects. However, one limitation of using N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride. One potential application is in the development of new drugs for the treatment of neurological disorders such as epilepsy and pain. Additionally, N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has potential applications in treating metabolic disorders such as diabetes, and further research is needed to explore its efficacy in this area. Finally, the development of new synthesis methods and purification techniques for N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride could improve its yield and purity, making it more accessible for future research.
合成法
The synthesis of N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride involves the reaction of 5-bromo-1,3-benzodioxole with diethylglycine in the presence of a base and a coupling reagent. The resulting intermediate is then treated with hydrochloric acid to yield the final product. The purity and yield of N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride can be enhanced by various purification techniques, including recrystallization and column chromatography.
科学的研究の応用
N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been shown to modulate the activity of certain ion channels and receptors, leading to potential therapeutic applications for neurological disorders such as epilepsy and pain. In pharmacology, N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been tested for its efficacy in treating various diseases, including cancer and diabetes. In medicinal chemistry, N~1~-(5-bromo-1,3-benzodioxol-4-yl)-N~2~,N~2~-diethylglycinamide hydrochloride has been used as a lead compound for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
N-(5-bromo-1,3-benzodioxol-4-yl)-2-(diethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3.ClH/c1-3-16(4-2)7-11(17)15-12-9(14)5-6-10-13(12)19-8-18-10;/h5-6H,3-4,7-8H2,1-2H3,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQUIUUXYQJXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC2=C1OCO2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)
![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)


![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)
![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)

![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)
![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)
![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)